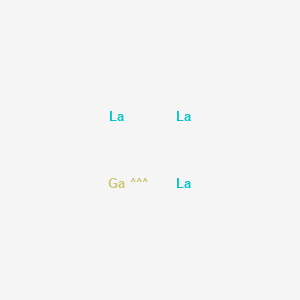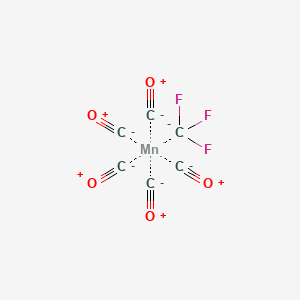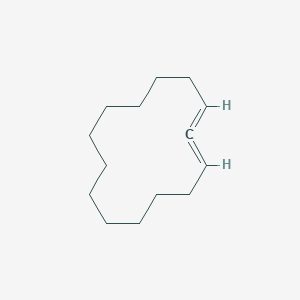
Cyclotetradeca-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotetradeca-1,2-diene is a macrocyclic compound with the molecular formula C₁₄H₂₂ It is characterized by a 14-membered ring containing two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclotetradeca-1,2-diene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the reaction of 1,14-dibromo-tetradecane with a strong base like sodium amide in liquid ammonia can lead to the formation of this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclotetradeca-1,2-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can yield cyclotetradecane.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of cyclotetradecane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Cyclotetradeca-1,2-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its macrocyclic structure.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of cyclotetradeca-1,2-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds can undergo addition reactions, making the compound reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Cyclotetradeca-1,2-diene can be compared with other macrocyclic compounds such as:
Cyclotetradecane: Lacks double bonds, making it less reactive.
Cyclotetradeca-1,3-diyne: Contains triple bonds, leading to different reactivity and applications.
Cyclotetradeca-1,4-diene: Similar structure but different positioning of double bonds, affecting its chemical properties.
Uniqueness: this compound’s unique structure with two double bonds in a 14-membered ring makes it particularly interesting for the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
14108-91-9 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
InChI |
InChI=1S/C14H24/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1,5H,2,4,6-14H2 |
Clé InChI |
GBTRTSLSJNLSNA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC=C=CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




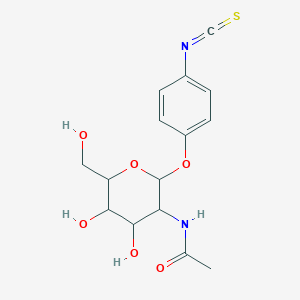
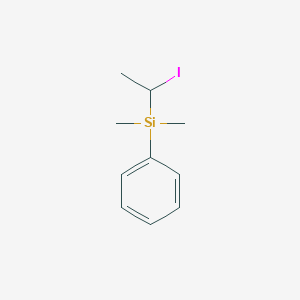
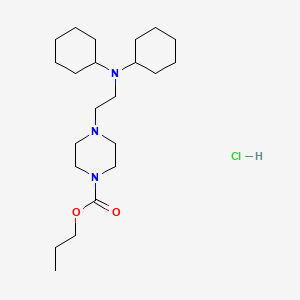

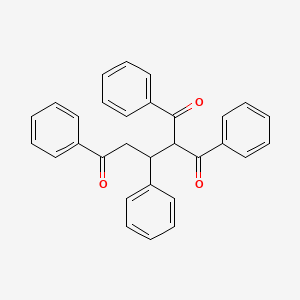
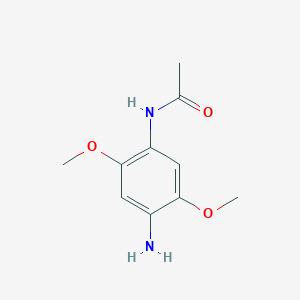
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
